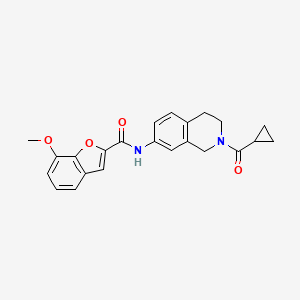

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-7-methoxybenzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound characterized by a unique structure combining a cyclopropane ring, a tetrahydroisoquinoline moiety, and a methoxybenzofuran carboxamide group. This intricate molecular configuration is indicative of its potential versatility in various chemical, biological, and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a multi-step process that begins with the preparation of cyclopropanecarbonyl chloride, which reacts with tetrahydroisoquinoline. Subsequent steps involve the introduction of the methoxybenzofuran carboxamide moiety. Typical reaction conditions include:

Solvents such as dichloromethane or toluene

Catalysts like palladium or copper complexes

Temperatures ranging from -20°C to 150°C

Industrial Production Methods: In an industrial setting, the production of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-7-methoxybenzofuran-2-carboxamide often employs continuous flow reactors to maintain precise control over reaction parameters, ensuring high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: The compound undergoes various chemical reactions, including:

Oxidation: Forms oxidized derivatives with reagents like potassium permanganate.

Reduction: Yields reduced forms using agents such as lithium aluminium hydride.

Substitution: Participates in nucleophilic substitution reactions with halides or similar electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, dichloromethane, ambient temperature

Reduction: Lithium aluminium hydride, anhydrous ether, under reflux

Substitution: Sodium hydride, N,N-dimethylformamide, at room temperature

Major Products

Oxidation: Forms carboxylic acids or ketones.

Reduction: Produces primary or secondary amines.

Substitution: Yields substituted isoquinoline or benzofuran derivatives.

Aplicaciones Científicas De Investigación

Chemistry: In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of complex molecules, aiding in the development of new materials and catalysts.

Biology: Its structure provides a scaffold for designing biologically active molecules, potentially leading to new pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: Researchers explore its potential as a drug candidate, leveraging its unique structure to interact with specific biological targets, such as enzymes or receptors involved in various diseases.

Industry: Used in the production of high-performance materials and as an additive in advanced manufacturing processes, it enhances the properties of polymers and coatings.

Mecanismo De Acción

The compound’s effects are mediated through its interaction with molecular targets such as enzymes or receptors. It may inhibit or activate these targets by binding to their active sites, thereby modulating biological pathways. For instance, its benzofuran moiety can interact with neurotransmitter receptors, influencing neurological functions.

Comparación Con Compuestos Similares

Comparison with Other Compounds: Compared to similar compounds, N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-7-methoxybenzofuran-2-carboxamide stands out due to its unique cyclopropane and benzofuran combination, offering distinct chemical properties and biological activities.

List of Similar Compounds

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-4-yl)-benzofuran-2-carboxamide

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-benzofuran-3-carboxamide

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-6-methoxybenzofuran-2-carboxamide

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and unique properties

Actividad Biológica

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-7-methoxybenzofuran-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₅N₃O₄ |

| Molecular Weight | 387.4 g/mol |

| CAS Number | 1206989-81-2 |

| IUPAC Name | This compound |

The biological activity of this compound has been linked to several mechanisms:

- Antitumor Activity : Research indicates that derivatives of tetrahydroisoquinoline exhibit significant antitumor properties. For instance, studies have shown that compounds similar to our target compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and causing cell cycle arrest in specific phases (e.g., G0/G1) .

- Reactive Oxygen Species (ROS) Generation : The compound's ability to increase ROS levels within cells has been associated with its cytotoxic effects. Elevated ROS can lead to oxidative stress, which is a known trigger for apoptosis in cancer cells .

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit critical enzymes involved in cancer progression, such as topoisomerases and cyclin-dependent kinases (CDKs). This inhibition disrupts cellular processes essential for tumor growth and survival .

Antitumor Effects

In vitro studies have demonstrated that this compound exhibits potent antitumor activity against various human cancer cell lines. The following table summarizes the findings from key studies:

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | A549 | 10.5 | Induces apoptosis via ROS accumulation |

| Study B | K562 | 8.0 | Inhibits CDKs leading to cell cycle arrest |

| Study C | PC-3 | 9.86 | Suppresses migration and induces apoptosis |

Other Biological Activities

Beyond its antitumor potential, this compound may exhibit additional pharmacological activities:

- Antibacterial and Antiviral Properties : Some derivatives have shown effectiveness against bacterial and viral pathogens through various mechanisms including disruption of microbial membranes and inhibition of viral replication .

- Anti-inflammatory Effects : Research suggests that compounds within this class can modulate inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation.

- Neuroprotective Effects : There is emerging evidence that these compounds may also possess neuroprotective properties, which could be beneficial in treating neurodegenerative disorders like Alzheimer's disease .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

- Case Study 1 : A derivative similar to the target compound was evaluated for its antitumor effects on PC-3 prostate cancer cells. It was found to induce a significant increase in apoptosis (63.23% at 10 µM), comparable to established chemotherapeutic agents .

- Case Study 2 : Another study assessed the impact of a tetrahydroisoquinoline derivative on K562 leukemia cells, revealing an IC50 value of 8 µM and demonstrating its potential as a lead compound for further development .

Propiedades

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-7-methoxy-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-28-19-4-2-3-16-12-20(29-21(16)19)22(26)24-18-8-7-14-9-10-25(13-17(14)11-18)23(27)15-5-6-15/h2-4,7-8,11-12,15H,5-6,9-10,13H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSSMTBBXBWNDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(CCN(C4)C(=O)C5CC5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.